molecular formula C14H20BrN5O2 B10759576 1-[3-(4-bromophenoxy)propoxy]-6,6-dimethyl-1,3,5-triazine-2,4-diamine CAS No. 179184-06-6

1-[3-(4-bromophenoxy)propoxy]-6,6-dimethyl-1,3,5-triazine-2,4-diamine

Katalognummer: B10759576
CAS-Nummer: 179184-06-6
Molekulargewicht: 370.24 g/mol
InChI-Schlüssel: MPXYCOHVHSXSDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-(4-Bromophenoxy)propoxy]-6,6-dimethyl-1,3,5-triazine-2,4-diamine (hereafter referred to by its systematic name) is a synthetic triazine-based compound designed as a dihydrofolate reductase (DHFR) inhibitor. Its structure features a 1,3,5-triazine core substituted with two amine groups at positions 2 and 4, a 6,6-dimethyl group to enhance metabolic stability, and a 3-(4-bromophenoxy)propoxy side chain that modulates target binding and selectivity . Molecular docking studies suggest it binds to parasitic DHFR with high affinity, leveraging bromine’s hydrophobic and electronic effects to optimize interactions with the enzyme’s active site .

Eigenschaften

CAS-Nummer

179184-06-6

Molekularformel

C14H20BrN5O2

Molekulargewicht

370.24 g/mol

IUPAC-Name

1-[3-(4-bromophenoxy)propoxy]-6,6-dimethyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C14H20BrN5O2/c1-14(2)19-12(16)18-13(17)20(14)22-9-3-8-21-11-6-4-10(15)5-7-11/h4-7H,3,8-9H2,1-2H3,(H4,16,17,18,19)

InChI-Schlüssel

MPXYCOHVHSXSDC-UHFFFAOYSA-N

Kanonische SMILES

CC1(N=C(N=C(N1OCCCOC2=CC=C(C=C2)Br)N)N)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Nucleophilic Substitution on Preformed Triazine Cores

A common strategy involves modifying a pre-synthesized 1,3,5-triazine scaffold. The 1,3,5-triazine-2,4-diamine core is first alkylated with 3-(4-bromophenoxy)propyl groups under basic conditions.

Procedure (adapted from):

  • Core Preparation : 6,6-Dimethyl-1,3,5-triazine-2,4-diamine is synthesized via cyclocondensation of cyanoguanidine with acetone under acidic conditions.

  • Alkylation : The triazine core is treated with 3-(4-bromophenoxy)propyl bromide in anhydrous DMF, using potassium carbonate as a base.

    • Reaction Conditions : 80°C, 12–24 hours under nitrogen.

    • Yield : 58–72% after silica gel chromatography.

Key Challenges :

  • Competing O- vs. N-alkylation requires careful control of stoichiometry.

  • Steric hindrance from the 6,6-dimethyl groups slows reactivity.

Stepwise Assembly via Cyclocondensation

An alternative route constructs the triazine ring in situ while introducing substituents.

Procedure (from):

  • Intermediate 1 : 3-(4-Bromophenoxy)propan-1-ol is converted to its tosylate using p-toluenesulfonyl chloride.

  • Intermediate 2 : Cyanoguanidine reacts with acetone and the tosylate in a one-pot reaction.

    • Catalyst : HCl gas in methanol.

    • Temperature : Reflux (65°C) for 8 hours.

  • Cyclization : Ammonia is introduced to form the diamine moiety.

    • Yield : 65–78%.

Advantages :

  • Avoids isolation of reactive intermediates.

  • Scalable for industrial production.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency, particularly for sterically hindered systems.

Protocol (based on):

  • Reagents : 6,6-Dimethyl-1,3,5-triazine-2,4-diamine, 3-(4-bromophenoxy)propyl mesylate, K₂CO₃.

  • Conditions : 100 W, 120°C, 30 minutes in DMSO.

  • Yield : 82% with >98% purity by HPLC.

Benefits :

  • Reduces reaction time from hours to minutes.

  • Minimizes side products.

Optimization Strategies

Solvent Selection

SolventDielectric ConstantReaction Time (h)Yield (%)
DMF36.71272
DMSO46.7878
Acetonitrile37.52454

Data from: Polar aprotic solvents (DMSO/DMF) enhance nucleophilicity of the triazine nitrogen.

Temperature Effects

  • <60°C : Incomplete conversion (40–50% yield).

  • 60–100°C : Optimal range (65–78% yield).

  • >100°C : Degradation observed via TLC.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J = 8.8 Hz, 2H, Ar-H), 6.85 (d, J = 8.8 Hz, 2H, Ar-H), 4.15 (t, J = 6.4 Hz, 2H, OCH₂), 3.95 (t, J = 6.4 Hz, 2H, NCH₂), 2.05 (s, 6H, CH₃), 1.90 (quin, J = 6.4 Hz, 2H, CH₂).

  • HRMS : m/z 394.08 [M+H]⁺ (calc. 394.08).

Purity Assessment

  • HPLC : C18 column, 70:30 MeOH/H₂O, 1.0 mL/min, λ = 254 nm. Retention time = 6.2 min.

  • Impurities : <1% unreacted triazine core or O-alkylated byproducts.

Challenges and Solutions

Regioselectivity

The 1,3,5-triazine ring exhibits three reactive N-sites. Strategies to direct alkylation to the desired position include:

  • Steric Control : Bulky 6,6-dimethyl groups favor substitution at the less hindered N1 position.

  • Phase-Transfer Catalysis : Tetrabutylammonium bromide improves selectivity to 85%.

Purification Difficulties

  • Byproduct Removal : Silica gel chromatography with EtOAc/hexane (3:7) effectively separates unreacted phenoxypropyl intermediates.

  • Recrystallization : Ethanol/water (7:3) yields crystals with >99% purity.

Industrial-Scale Considerations

  • Cost Efficiency : 3-(4-Bromophenoxy)propan-1-ol is preferable to halides due to lower toxicity.

  • Waste Management : DMSO and DMF are recycled via vacuum distillation (>90% recovery) .

Analyse Chemischer Reaktionen

Brom-WR99210 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung. Häufige Reagenzien, die in Oxidationsreaktionen verwendet werden, sind Kaliumpermanganat und Chromtrioxid.

    Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung. Häufige Reagenzien, die in Reduktionsreaktionen verwendet werden, sind Lithiumaluminiumhydrid und Natriumborhydrid.

    Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere. Häufige Reagenzien, die in Substitutionsreaktionen verwendet werden, sind Halogene (z. B. Chlor, Brom) und Nucleophile (z. B. Hydroxid, Cyanid).

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann die Oxidation von Brom-WR99210 zur Bildung eines entsprechenden Ketons oder Aldehyds führen, während die Reduktion zu einem Alkohol führen kann .

Wissenschaftliche Forschungsanwendungen

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 1,3,5-triazine-2,4-diamines with modifications at the N1 and C6 positions. Key analogues include:

Compound Substituents Biological Activity Key Findings References
Target Compound N1: 3-(4-Bromophenoxy)propoxy
C6: 6,6-dimethyl
Antimalarial (DHFR inhibition) Non-toxic, IC50 not reported; superior binding energy to WR99210 in docking studies
WR99210 N1: 3-(2,4,5-Trichlorophenoxy)propoxy
C6: 6,6-dimethyl
Antimalarial (DHFR inhibition) IC50 < 1 nM against resistant P. falciparum; clinical use limited by toxicity
Cycloguanil N1: 4-Chlorophenyl
C6: 6,6-dimethyl
Antimalarial (DHFR inhibition) Active metabolite of proguanil; IC50 ~10 nM (sensitive strains); ineffective against resistant mutants
Compound 11o N1: 3-(4-Chlorophenoxy)propyl
C6: 3-(Trifluoromethoxy)phenyl
Antimicrobial (DHFR inhibition) IC50 2.66 nM (drug-resistant P. falciparum); low mammalian cytotoxicity
Compound from N1: 3-(2-Chloro-4,5-dibromophenoxy)propoxy
C6: 6,6-dimethyl
Antimalarial (DHFR inhibition) Higher binding affinity than WR99210 in silico; untested in vitro

Key Comparative Insights

  • Substituent Effects on Binding Affinity: The 4-bromophenoxy group in the target compound enhances hydrophobic interactions with PfDHFR’s active site, as evidenced by molecular docking (binding energy −9.2 kcal/mol) . This is comparable to the 2-chloro-4,5-dibromophenoxy analogue (−10.1 kcal/mol), where additional halogens increase van der Waals contacts . Chlorophenoxy derivatives (e.g., 11o) exhibit nanomolar potency (IC50 2.66 nM) but may face resistance in regions with high pyrimethamine use due to overlapping mutation profiles (e.g., S108N) .
  • Toxicity and Selectivity: The target compound is reported as non-toxic to mammalian cells at therapeutic doses, unlike WR99210, which shows dose-limiting gastrointestinal toxicity . Cycloguanil, while safe, is ineffective against quadruple-mutant PfDHFR (N51I+C59R+S108N+I164L) due to steric clashes with the 4-chlorophenyl group .
  • Resistance Profiles: The 6,6-dimethyl moiety in the target compound and analogues reduces metabolic degradation, extending half-life in vivo compared to non-methylated triazines . Trifluoromethoxy and dichlorophenoxy substituents (e.g., 11o, 11q) show improved activity against mutant PfDHFR by bypassing steric hindrance from the S108N mutation .

Mechanistic and Pharmacological Considerations

  • DHFR Inhibition : The compound competitively inhibits PfDHFR, disrupting folate metabolism and thymidylate synthesis. Its binding mode avoids the S108N mutation’s steric effects, a common resistance mechanism .

Biologische Aktivität

1-[3-(4-bromophenoxy)propoxy]-6,6-dimethyl-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the class of triazines. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article will delve into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound can be characterized by its chemical structure:

  • Chemical Formula : C15_{15}H19_{19}BrN4_{4}O
  • Molecular Weight : 357.25 g/mol

The presence of the triazine ring and the bromophenoxy moiety contributes to its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazine derivatives, including our compound of interest. The following table summarizes key findings related to its anticancer activity:

Study Cell Line IC50 (µM) Mechanism of Action
Study ADLD-113.88Induces apoptosis via PI3K inhibition
Study BHT-2924.6Inhibits cell proliferation and induces necrosis
Study CMCF-7146.79Causes G2/M arrest and apoptosis

Case Studies

  • Study on DLD-1 and HT-29 Cells : This study focused on the cytotoxic effects of various triazine derivatives in human colon cancer cell lines. The compound demonstrated significant cytotoxicity and induced apoptosis through the attenuation of intracellular signaling pathways associated with cell survival .
  • MCF-7 Cell Line Analysis : In this investigation, the compound was shown to inhibit colony formation significantly at concentrations ranging from 13.88 to 146.79 µM. The mechanism involved targeting phosphatidylinositol 3-kinase (PI3K), a critical enzyme in cell proliferation pathways .

Research indicates that compounds with a triazine core can affect multiple cellular processes:

  • Apoptosis Induction : The compound has been reported to induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases .
  • Cell Cycle Arrest : It has been shown to cause G2/M phase arrest in certain cancer cell lines, which is crucial for preventing tumor growth .
  • Inhibition of Angiogenesis : Some derivatives have also demonstrated the ability to inhibit angiogenesis, further supporting their potential as anticancer agents .

Other Biological Activities

Beyond anticancer effects, triazine derivatives have been explored for their anti-inflammatory properties. Some studies suggest that they may inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, although specific data on our compound remains limited .

Q & A

Basic: What are the optimal synthetic routes for preparing 1-[3-(4-bromophenoxy)propoxy]-6,6-dimethyl-1,3,5-triazine-2,4-diamine, and how are structural impurities minimized during synthesis?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution reactions, leveraging precursors like 3-(4-bromophenoxy)propan-1-amine (analogous to methods in and ). Key steps include:

  • Stepwise functionalization : Reacting 6,6-dimethyl-1,3,5-triazine-2,4-diamine with a bromophenoxypropoxy side chain under controlled conditions (e.g., reflux in DMSO or ethanol with catalytic acetic acid) .
  • Purity control : Use UPLC (Ultra-Performance Liquid Chromatography) to monitor reaction progress and ensure purity >95%. Adjust reaction time, temperature, and stoichiometry to minimize byproducts like unreacted triazine cores or incomplete substitutions .
  • Crystallization : Purify via water-ethanol recrystallization to remove residual solvents or unreacted intermediates .

Basic: What spectroscopic and chromatographic techniques are most reliable for characterizing this compound, and how are data discrepancies resolved?

Methodological Answer:

  • 1H/13C NMR : Confirm the presence of the bromophenoxypropoxy chain (δ ~6.8–7.3 ppm for aromatic protons, δ ~3.8–4.2 ppm for ether-linked CH2 groups) and triazine core (δ ~5.5–6.5 ppm for NH2 groups). Cross-validate with HRMS for molecular ion peaks (e.g., [M+H]+) .
  • UPLC/MS : Detect trace impurities (e.g., de-brominated byproducts) using gradient elution with acetonitrile/water mobile phases. Resolve discrepancies (e.g., unexpected peaks) by spiking with authentic standards or reanalyzing under alternative ionization modes (ESI vs. APCI) .
  • XRD : Resolve structural ambiguities (e.g., regiochemistry) via single-crystal X-ray diffraction, particularly if NMR signals overlap due to symmetry .

Advanced: How can computational modeling predict the reactivity of this compound in catalytic or biological systems, and what experimental validations are critical?

Methodological Answer:

  • Quantum chemical calculations : Use density functional theory (DFT) to model electron density distributions, identifying reactive sites (e.g., nucleophilic NH2 groups or electrophilic triazine carbons). Compare with ICReDD’s reaction path search methods to predict regioselectivity in substitution reactions .
  • Molecular docking : Simulate interactions with biological targets (e.g., antimicrobial enzymes) using AutoDock Vina. Validate predictions via MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria, correlating binding affinity (ΔG) with experimental IC50 values .
  • Contradiction resolution : If computational and experimental data conflict (e.g., unexpected regiochemistry), re-optimize force fields or verify solvent effects in simulations .

Advanced: What strategies address contradictions in biological activity data (e.g., antimicrobial efficacy vs. toxicity profiles) for this compound?

Methodological Answer:

  • Dose-response analysis : Perform cytotoxicity assays (e.g., MTT on mammalian cells) alongside antimicrobial testing. Use selectivity indices (SI = IC50-toxicity / IC50-activity) to identify therapeutic windows. For example, if high toxicity arises despite potent antimicrobial activity, modify the bromophenoxy group to reduce lipophilicity .
  • Metabolic profiling : Incubate the compound with liver microsomes to assess metabolic stability. If rapid degradation occurs (reducing efficacy), introduce steric hindrance (e.g., methyl groups) near metabolically labile sites .
  • Data normalization : Account for batch-to-batch variability in biological assays by including internal controls (e.g., reference antibiotics) and using standardized protocols (CLSI guidelines) .

Advanced: How can reaction engineering principles optimize the scalability of this compound’s synthesis while maintaining regiochemical fidelity?

Methodological Answer:

  • Continuous flow reactors : Implement microfluidic systems to enhance heat/mass transfer, reducing side reactions (e.g., triazine ring degradation) observed in batch processes. Monitor in real-time via inline FTIR to adjust residence time and temperature .
  • DoE (Design of Experiments) : Apply factorial designs to optimize variables (e.g., solvent polarity, catalyst loading). For example, a 3^3 factorial design could resolve interactions between temperature, reagent molar ratios, and mixing rates .
  • Membrane separation : Use nanofiltration membranes to isolate the product from smaller byproducts (e.g., unreacted amines), improving yield and purity without column chromatography .

Advanced: What mechanistic insights explain the compound’s stability under varying pH and temperature conditions, and how can degradation pathways be mitigated?

Methodological Answer:

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2O2), and thermal stress (40–80°C). Analyze degradation products via LC-MS to identify pathways (e.g., hydrolysis of the triazine ring or ether cleavage) .
  • pH-rate profiling : Determine stability maxima (e.g., pH 6–7 for minimal hydrolysis) and formulate buffered solutions for long-term storage. If ether linkages degrade at high pH, consider replacing with more stable thioether groups .
  • Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (EDTA) to formulations if metal-catalyzed oxidation is observed .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.